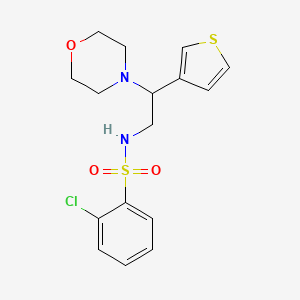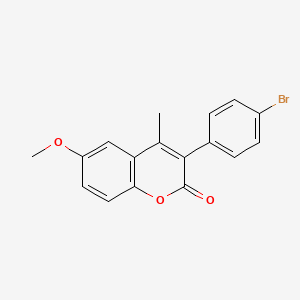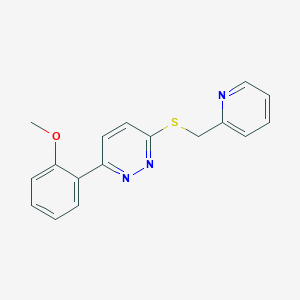![molecular formula C23H22IN3O3S B2664543 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-90-7](/img/structure/B2664543.png)
2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” is a complex molecule that has gained significant attention. It is an off-white solid .
Molecular Structure Analysis
The molecular structure of “2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” was confirmed by spectral data .Chemical Reactions Analysis
While specific chemical reactions involving “2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” are not available, similar compounds have been formed via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
“2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” is an off-white solid with a melting point of 226–228 °C .科学的研究の応用
Pharmacological Research
This compound is often explored for its potential pharmacological properties. Its structure, which includes a piperidine moiety, is significant in drug design due to its presence in many pharmaceuticals . Researchers investigate its potential as a therapeutic agent in various diseases, including cancer, due to its ability to interact with biological targets effectively.
Cancer Therapy
The compound’s structure suggests it could be a candidate for anti-cancer drugs. The presence of the sulfonyl group and the iodine atom can enhance its binding affinity to certain cancer cell receptors, making it a potential inhibitor of cancer cell proliferation . Studies often focus on its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
Neuropharmacology
Given its piperidine and pyridine components, this compound is also studied for its effects on the central nervous system. It may act on various neurotransmitter receptors, making it a potential candidate for treating neurological disorders such as Alzheimer’s disease and schizophrenia . Research in this area aims to understand its mechanism of action and therapeutic potential.
Inflammation and Immunomodulation
The compound’s ability to modulate inflammatory pathways is another area of interest. It is investigated for its potential to inhibit key enzymes and cytokines involved in the inflammatory response . This makes it a promising candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
Researchers explore this compound for its potential antimicrobial properties. Its unique structure may allow it to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for new antibiotics . Studies focus on its effectiveness against various bacterial strains and its potential to overcome antibiotic resistance.
Metabolic Disorders
Research into metabolic disorders such as diabetes and obesity includes studying this compound’s potential to regulate metabolic pathways. Its structure may allow it to interact with enzymes and receptors involved in glucose and lipid metabolism . This could lead to new therapeutic strategies for managing metabolic diseases.
Chemical Biology and Drug Discovery
Finally, this compound is valuable in chemical biology and drug discovery. Its complex structure makes it a useful tool for studying biological systems and developing new drugs . Researchers use it to probe biological pathways and identify new therapeutic targets.
将来の方向性
特性
IUPAC Name |
2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22IN3O3S/c24-21-8-2-1-7-20(21)23(28)26-18-10-12-19(13-11-18)31(29,30)27-15-4-3-9-22(27)17-6-5-14-25-16-17/h1-2,5-8,10-14,16,22H,3-4,9,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWREQQFAISGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22IN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2664460.png)
![6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2664461.png)
![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664463.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2664465.png)


![3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid](/img/structure/B2664468.png)
![4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2664469.png)
![N'-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2664470.png)
![7-Cyclohexyl-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2664472.png)


![N-(4-ethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664477.png)
![2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664479.png)